(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone
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Description
(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(1H-indol-5-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Synthetic Applications
- Synthetic Approaches and Crystal Structures: Research into compounds with similar structures, such as various substituted thiophenes and indoles, has been conducted to explore their crystal structures and synthetic pathways. These studies are crucial for understanding the chemical properties and potential applications of these compounds in material science and pharmaceuticals. For instance, the synthesis and crystal structure of substituted thiophenes have shown a wide spectrum of biological activities, suggesting their utility in developing new pharmaceuticals and materials technology (Nagaraju et al., 2018).
Potential Therapeutic Applications
- Anticancer and Antimicrobial Agents: Compounds similar to the queried chemical structure have been investigated for their potential as anticancer and antimicrobial agents. Novel series of compounds like (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives have been synthesized and evaluated for their anticancer activity against specific cancer cell lines, and some have shown promising results (Naik et al., 2022).
Drug Metabolism and Pharmacokinetics
- Antimitotic Agents and Drug Metabolism: Studies on compounds like 3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) have explored their antitubulin action, potent antitumor activity, and pharmacokinetics. Such research helps understand how similar compounds are metabolized in the body and their potential resistance mechanisms against drug resistance mediated by P-glycoprotein, pointing towards their application in overcoming challenges related to drug resistance in cancer treatment (Ahn et al., 2011).
properties
IUPAC Name |
[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-(1H-indol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c21-17-4-2-1-3-16(17)19-8-10-23(11-12-27(19,25)26)20(24)15-5-6-18-14(13-15)7-9-22-18/h1-7,9,13,19,22H,8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPTIQBHKORFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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